molecular formula C21H25NO2 B294857 2,2-Diphenylacetic acid 1-(1-pyrrolidinyl)propan-2-yl ester

2,2-Diphenylacetic acid 1-(1-pyrrolidinyl)propan-2-yl ester

Cat. No. B294857
M. Wt: 323.4 g/mol
InChI Key: BVODEVLJXZALEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenylacetic acid 1-(1-pyrrolidinyl)propan-2-yl ester (DPP) is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPP is a derivative of diphenylacetic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. DPP is a prodrug, meaning that it is inactive until it is metabolized in the body into its active form.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Hydrolytic Cleavage : 2,2-Diphenylacetic acid derivatives exhibit interesting behaviors in hydrolytic cleavage reactions. Specifically, 1-aryl-3,3-diphenyl-4-(pyrrol-2-yl)azetidin-2-ones undergo hydrolysis to produce compounds like diphenylacetic acid and others, demonstrating dual-path fragmentation of the β-lactam ring (Upadhyaya & Mehrotra, 1988).

  • Asymmetric Synthesis : Diphenylacetic acid derivatives play a role in asymmetric synthesis. For instance, asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters was shown to produce high enantioselectivities (Tayama et al., 2012).

  • Pharmacological Properties : Esters of 1-alkyl-2-hydroxyalkylpyrrolidine, including those related to diphenylacetic acid, have been found to possess significant anti-acetylcholine activity. Their pharmacological properties vary based on the structure and quaternization of the compounds (Acred et al., 1957).

  • Heterocyclic Synthesis : Diphenylacetic acid derivatives are useful in heterocyclic synthesis, such as in the formation of pyridine and thienopyridine derivatives. These compounds have implications in a variety of chemical and pharmaceutical applications (Abdel-Khalik et al., 2004).

  • Synthesis of Therapeutic Agents : They are also involved in the synthesis of therapeutic agents. For example, a diastereoselective synthesis of a potential agent for treating Idiopathic Pulmonary Fibrosis involved the use of diphenylacetic acid derivatives (Anderson et al., 2016).

  • Anticonvulsant Activity : Certain 1,1-diphenylacetic acid derivatives have been found to exhibit high anticonvulsant activity, highlighting their potential use in neurological treatments (Jawdosiuk et al., 1976).

properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-pyrrolidin-1-ylpropan-2-yl 2,2-diphenylacetate

InChI

InChI=1S/C21H25NO2/c1-17(16-22-14-8-9-15-22)24-21(23)20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3

InChI Key

BVODEVLJXZALEU-UHFFFAOYSA-N

SMILES

CC(CN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(CN1CCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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